7-bromo-4-methyl-1H-indole-3-carbonitrile
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Overview
Description
7-bromo-4-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a bromine atom at the 7th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-1H-indole-3-carbonitrile typically involves the bromination of 4-methyl-1H-indole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents such as ethanol or methanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.
Major Products
Substitution: Formation of 7-substituted-4-methyl-1H-indole-3-carbonitrile derivatives.
Reduction: Formation of 4-methyl-1H-indole-3-amine or 4-methyl-1H-indole-3-aldehyde.
Oxidation: Formation of 7-bromo-4-carboxy-1H-indole-3-carbonitrile.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonitrile group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-indole-3-carbonitrile: Lacks the bromine atom at the 7th position.
7-bromo-1H-indole-3-carbonitrile: Lacks the methyl group at the 4th position.
7-bromo-4-methyl-1H-indole: Lacks the carbonitrile group at the 3rd position.
Uniqueness
7-bromo-4-methyl-1H-indole-3-carbonitrile is unique due to the presence of all three functional groups (bromine, methyl, and carbonitrile) on the indole ring. This combination of functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-2-3-8(11)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAFTEPNZQGZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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